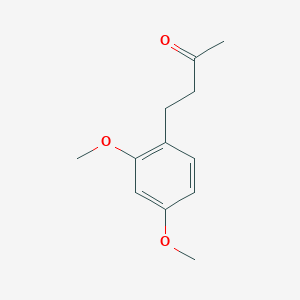

4-(2,4-Dimethoxyphenyl)butan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(13)4-5-10-6-7-11(14-2)8-12(10)15-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDBFSJIRHTDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343788 | |

| Record name | 4-(2,4-Dimethoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93467-61-9 | |

| Record name | 4-(2,4-Dimethoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 2,4 Dimethoxyphenyl Butan 2 One

Elucidation and Refinement of Established Synthetic Routes

The construction of the 4-(2,4-Dimethoxyphenyl)butan-2-one framework relies on the formation of a critical carbon-carbon bond between the aromatic ring and the butanone side chain. Established methods have been refined to improve yields, selectivity, and reaction conditions.

Advanced Aldol (B89426) Condensation Approaches and Variations

The aldol condensation represents a foundational approach to forming the carbon skeleton of the target compound. This strategy typically involves a two-step sequence: a base- or acid-catalyzed condensation followed by a selective reduction.

The most common variation involves the Claisen-Schmidt condensation of 2,4-dimethoxybenzaldehyde (B23906) with acetone (B3395972). iitk.ac.in This reaction, typically conducted under basic conditions (e.g., NaOH or KOH), forms the α,β-unsaturated ketone, 4-(2,4-dimethoxyphenyl)but-3-en-2-one. wpmucdn.comjocpr.com The key to arriving at the final saturated ketone is the subsequent selective catalytic hydrogenation of the carbon-carbon double bond, leaving the carbonyl group and aromatic ring intact. libretexts.org Catalysts such as Palladium on carbon (Pd/C) are highly effective for this transformation.

Condensation: 2,4-Dimethoxybenzaldehyde reacts with acetone in the presence of a base to yield 4-(2,4-dimethoxyphenyl)but-3-en-2-one.

Hydrogenation: The resulting enone is subjected to catalytic hydrogenation to selectively reduce the alkene C=C bond, affording this compound. libretexts.org

This route is advantageous due to the ready availability of the starting materials. Refinements focus on optimizing the condensation conditions to maximize the yield of the enone and prevent side reactions, as well as ensuring the complete and selective hydrogenation of the double bond.

Alternative C-C Bond Forming Reactions for Aryl-Butanone Architectures

Beyond the aldol approach, several other powerful C-C bond-forming reactions have been adapted for the synthesis of aryl-butanones, each with distinct advantages.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution offers a more direct route. The acylation of 1,3-dimethoxybenzene (B93181) with a suitable four-carbon acylating agent can construct the target molecule in a single step. rsc.org The use of butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA) can yield the desired ketone. researchgate.net PPA is often preferred as it is less likely to cause the demethylation of the sensitive methoxy (B1213986) groups compared to stronger Lewis acids. researchgate.net Another variant involves acylation with crotonyl chloride, which introduces the butenone side chain that can then be hydrogenated.

Grignard Reactions: Organometallic coupling provides another versatile entry. The synthesis can be envisioned through the reaction of 2,4-dimethoxyphenylmagnesium bromide (a Grignard reagent) with a suitable electrophile. masterorganicchemistry.comlibretexts.org For instance, reaction with γ-butyrolactone can form the butanone skeleton, although this often requires careful control of reaction conditions to avoid over-addition. A more controlled approach involves the reaction of the Grignard reagent with acetone itself, which would yield a tertiary alcohol that would then require subsequent oxidation and rearrangement steps, making it a less direct route. tardigrade.inaroonchande.com

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction provides a modern and highly functional-group-tolerant method. nih.gov The reaction would involve coupling 2,4-dimethoxyphenylboronic acid with a suitable four-carbon electrophile, such as a 4-halobutan-2-one or a protected version thereof. youtube.comuwindsor.ca While powerful, this method's efficiency depends on the stability and availability of the butanone coupling partner. An alternative Suzuki coupling approach involves reacting an arylboronic acid with an enol triflate of a cyclic ketone, demonstrating the versatility of this reaction for creating sp³-sp² bonds.

| Method | Key Reactants | General Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Aldol Condensation & Hydrogenation | 2,4-Dimethoxybenzaldehyde, Acetone | 1. Base (NaOH/KOH) 2. H₂, Pd/C | Readily available starting materials, well-established reaction. | Two-step process, potential for side reactions in condensation. |

| Friedel-Crafts Acylation | 1,3-Dimethoxybenzene, Butanoyl Chloride | Lewis Acid (AlCl₃) or Brønsted Acid (PPA) | Direct, potentially one-step synthesis. | Requires careful control to avoid ether cleavage, regioselectivity concerns with other isomers. |

| Grignard Reaction | 2,4-Dimethoxyphenylmagnesium Bromide, Acetoacetaldehyde equivalent | Anhydrous ether solvent | Strong nucleophile, effective C-C bond formation. masterorganicchemistry.com | Highly reactive, risk of over-addition, sensitive to moisture. libretexts.org |

| Suzuki-Miyaura Coupling | 2,4-Dimethoxyphenylboronic Acid, 4-Halobutan-2-one derivative | Pd catalyst, base | High functional group tolerance, mild conditions. nih.gov | Requires synthesis of boronic acid and specific coupling partner. |

Development of Advanced Synthetic Strategies

Recent efforts in organic synthesis have focused on developing more sophisticated strategies that offer greater control over selectivity and efficiency.

Chemo- and Regioselective Synthesis of the 2,4-Dimethoxy Isomer

The precise installation of the butanone chain at the C4 position of the 1,3-dimethoxybenzene ring is critical for the synthesis of the desired 2,4-dimethoxy isomer. The Friedel-Crafts acylation is particularly noteworthy for its inherent regioselectivity in this context.

The two methoxy groups on 1,3-dimethoxybenzene are strong activating groups and are ortho, para-directing. The position C4 is para to the C1-methoxy group and ortho to the C3-methoxy group. The C2 position is ortho to both, and the C6 position is also ortho to one and para to the other. However, the C4 (and C6) position is sterically less hindered than the C2 position, which lies between the two methoxy groups. The combined electronic activation from both methoxy groups strongly favors electrophilic substitution at the C4 position, leading to the desired 2,4-dimethoxy-substituted product with high regioselectivity. researchgate.net The use of milder conditions, such as employing polyphosphoric acid at controlled temperatures, further ensures that the reaction proceeds without unwanted side reactions like demethylation. researchgate.net

Enantioselective Synthesis and Precise Stereochemical Control

While the target molecule, this compound, is achiral, the principles of enantioselective synthesis can be applied to create chiral derivatives, primarily through the stereoselective reduction of the ketone or its unsaturated precursor.

If the synthesis proceeds via the enone intermediate, 4-(2,4-dimethoxyphenyl)but-3-en-2-one, asymmetric hydrogenation can be employed to create a chiral center at the C3 position of the butanone chain, though this would yield a different final product. More commonly, the ketone functional group itself serves as a handle for introducing chirality. The enantioselective reduction of the carbonyl group to a hydroxyl group yields the chiral alcohol, (R)- or (S)-4-(2,4-dimethoxyphenyl)butan-2-ol.

Several catalytic systems are effective for this transformation:

Chiral Borane Reagents: Reagents like (S)- or (R)-2-methyl-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) are highly effective for the enantioselective reduction of aryl ketones.

Asymmetric Transfer Hydrogenation: Catalytic systems based on Ruthenium- or Rhodium-complexes with chiral ligands can reduce the ketone with high enantioselectivity using a hydrogen source like isopropanol. rsc.org

Biocatalysis: Enzymes, particularly ketoreductases found in baker's yeast (Saccharomyces cerevisiae), can perform highly enantioselective reductions of ketones under mild, aqueous conditions. researchgate.netresearchgate.net

These methods provide access to enantiopure alcohols which are valuable chiral building blocks for further synthetic transformations.

Catalytic Methodologies for Enhanced Efficiency and Yield

The integration of catalytic methods is paramount for developing efficient, atom-economical, and environmentally benign syntheses.

| Catalytic Method | Synthetic Step | Catalyst Example | Key Outcome |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of C=C in enone precursor | Pd/C, PtO₂ | High yield, selective saturation of alkene. libretexts.org |

| Suzuki-Miyaura Coupling | Aryl-Alkyl C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂ | High functional group tolerance, mild conditions. uwindsor.caprinceton.edu |

| Heck Reaction | Aryl-Alkyl C-C bond formation | Pd(OAc)₂ | Forms C-C bonds with alkenes. |

| Asymmetric Reduction | Enantioselective reduction of ketone | CBS Catalyst, Ru-BINAP | Access to chiral alcohol derivatives with high enantiomeric excess. rsc.org |

| Solid Acid Catalysis | Friedel-Crafts Acylation | Zeolites, Polyphosphoric Acid | Improved regioselectivity, easier workup, reduced waste. researchgate.netresearchgate.net |

In the context of Friedel-Crafts reactions, the shift from stoichiometric Lewis acids like AlCl₃ to solid acid catalysts such as zeolites or supported acids represents a significant advancement. researchgate.net These catalysts are often reusable, reduce corrosive waste streams, and can be tuned to enhance regioselectivity. For cross-coupling reactions, advancements in palladium catalysis, including the development of highly active phosphine (B1218219) ligands, allow for lower catalyst loadings and broader substrate scope, making routes like the Suzuki coupling more practical and efficient. nih.gov

Industrial-Scale Synthesis and Process Optimization Research

Research into the industrial-scale synthesis of 4-aryl-2-butanones, a class of compounds that includes this compound, is driven by the need for process intensification. This involves developing methods that are not only high-yielding but also inherently safer, more energy-efficient, and readily scalable. Key areas of investigation include the transition from batch to continuous processing and the implementation of robust, reusable catalysts.

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages over conventional batch methods, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles. units.it The application of continuous flow reactors allows for seamless scaling from laboratory discovery to industrial production, often without the need for extensive re-optimization.

While specific research on the continuous flow synthesis of this compound is not extensively published, robust methodologies have been developed for structurally related 4-aryl-2-butanones. A prominent strategy involves a two-step continuous flow process:

Carbon-Carbon Bond Formation: The initial step involves constructing the aryl-butenone backbone. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling, is a well-established method for this transformation. In a model process for the synthesis of 4-(4-methoxyphenyl)-3-buten-2-one, an analog of the target compound, reaction conditions were first optimized using microwave batch heating to shorten reaction times before being translated to a continuous flow system. units.it This initial phase is crucial for establishing the fundamental reaction parameters.

Continuous Hydrogenation: The unsaturated intermediate is then hydrogenated to yield the final saturated 4-aryl-2-butanone. This reduction is efficiently performed in a fixed-bed continuous flow hydrogenator, which contains a heterogeneous catalyst. units.it

This two-step approach demonstrates a modular and scalable route to this class of compounds. The translation from small-scale batch optimization to a scalable continuous flow process is a key feature of modern process development. units.it For instance, the synthesis of 4-(4-methoxyphenyl)-3-buten-2-one was successfully scaled up using a custom-built mesofluidic mini-plant flow system capable of processing several liters per hour. units.it

Table 1: Continuous Flow Mizoroki-Heck Synthesis of Analog 4-(4-Methoxyphenyl)-3-buten-2-one units.it

| Parameter | Value |

|---|---|

| Reactants | 4-Iodoanisole, Methyl Vinyl Ketone (MVK) |

| Catalyst | Pd(OAc)₂ (0.2 mol%) |

| Base | Cs₂CO₃ |

| Solvent | DMF/water (3:1) |

| Reactor | 16-mL Stainless Steel Coil |

| Temperature | 180 °C |

| Residence Time | 10 min (1.6 mL/min flow rate) |

| Conversion | Full |

| Isolated Yield | 67% |

The choice of catalyst is paramount for developing scalable and sustainable industrial processes. Research focuses on both optimizing existing catalyst systems and discovering novel, environmentally benign alternatives.

For the two-step continuous flow synthesis of 4-aryl-2-butanones, distinct catalytic systems are employed for each stage. The initial Mizoroki-Heck coupling often uses a homogeneous palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂). units.it While effective, homogeneous catalysts can present challenges in industrial-scale operations, such as the need for complex purification steps to remove catalyst residues from the product stream and the difficulty of catalyst recycling. Although conditions using sodium carbonate as a base and higher catalyst loadings could achieve higher yields (80-90%), they were not homogeneous and thus deemed unsuitable for the targeted continuous flow process. units.it

The subsequent hydrogenation step, however, exemplifies a more sustainable approach. The use of a fixed-bed reactor packed with a heterogeneous catalyst, such as Raney Nickel (Ra/Ni), allows the product stream to flow through while the catalyst remains contained. units.it This setup simplifies product purification and enables the long-term, continuous use of the catalyst, which is a significant advantage for industrial applications.

An alternative and more direct synthetic route to the 4-aryl-2-butanone scaffold is the Friedel-Crafts reaction. Traditionally, this reaction employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids like hydrofluoric acid (HF), which generate large quantities of corrosive and environmentally harmful waste. researchgate.net

Modern research emphasizes the replacement of these homogeneous catalysts with reusable, solid acid catalysts. researchgate.net Acid-activated clays, such as Montmorillonite K-10, have shown significant promise. These materials are inexpensive, readily available, and can be engineered to possess high surface area and tunable acidity. researchgate.netgoogle.com In the synthesis of raspberry ketone, a compound structurally similar to the target molecule, an acid-activated Montmorillonite clay catalyst was used for the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one. This heterogeneous system demonstrated high selectivity and good conversion under optimized conditions, providing an eco-friendly process with a reusable catalyst. google.com

Table 2: Performance of Solid Acid Clay Catalyst in the Synthesis of Analog 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone) google.com

| Parameter | Value |

|---|---|

| Reaction | Friedel-Crafts Alkylation |

| Reactants | Phenol, 4-Hydroxybutan-2-one |

| Catalyst | Acid Activated Montmorillonite Clay |

| Temperature | 100-150 °C |

| Pressure | 1-15 bar |

| Reaction Time | 12-24 hours |

| Phenol Conversion | 35-55% |

| Selectivity to Product | 75-81% |

The investigation into such solid acid catalysts is crucial for developing truly sustainable and scalable manufacturing processes for fine chemicals like this compound.

Investigative Studies on the Chemical Reactivity and Transformative Chemistry of 4 2,4 Dimethoxyphenyl Butan 2 One

Oxidation Reactions of the Ketone Moiety and Aromatic Ring Systems

The presence of both a ketone functional group and an activated aromatic ring in 4-(2,4-Dimethoxyphenyl)butan-2-one allows for a range of oxidative transformations. The selectivity of these reactions is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Selective Oxidation to Carboxylic Acid Derivatives

The oxidation of the ketone moiety in this compound can potentially lead to the formation of carboxylic acid derivatives. One such transformation is the Baeyer-Villiger oxidation, which converts ketones to esters. organic-chemistry.orgwikipedia.org This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid. organic-chemistry.org The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.org For this compound, the migratory aptitude would be compared between the methyl group and the 2,4-dimethoxyphenylethyl group.

Another potential oxidative pathway involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group to form carboxylic acids. For instance, studies on the oxidation of 4-oxo-4-phenylbutanoic acid using strong oxidizing agents like tripropylammonium (B8586437) fluorochromate have shown the formation of benzoic acid, indicating cleavage of the butanoic acid chain. orientjchem.org This suggests that under harsh oxidative conditions, this compound could potentially be oxidized to 2,4-dimethoxyphenylacetic acid or other cleavage products.

Table 1: Potential Oxidative Reactions of the Ketone Moiety

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Ester derivatives | Regioselectivity depends on migratory aptitude of substituents. organic-chemistry.org |

| C-C Bond Cleavage | Strong oxidizing agents (e.g., Tripropylammonium fluorochromate) | Carboxylic acid fragments (e.g., 2,4-Dimethoxyphenylacetic acid) | Analogous to the oxidation of 4-oxo-4-phenylbutanoic acid. orientjchem.org |

Exploration of Oxidative Aromatic Transformations

The electron-rich 2,4-dimethoxyphenyl ring in the target molecule is susceptible to oxidative transformations. Research on methoxy-substituted benzenes has demonstrated that direct ring hydroxylation can occur in the presence of peroxy acids. researchgate.net This suggests a competitive reaction pathway where the aromatic ring is oxidized instead of, or in addition to, the ketone moiety. The position of hydroxylation would be directed by the existing methoxy (B1213986) groups.

Furthermore, in some instances, oxidative reactions can lead to the formation of complex products. For example, the reaction of 2,4-dimethoxynitrobenzene with sodium t-butoxide under certain conditions led to an unexpected aniline (B41778) derivative, highlighting the potential for complex rearrangements and intermolecular reactions. nih.gov

Reduction Reactions of the Ketone Moiety

The ketone group of this compound is readily reducible to a secondary alcohol, offering a pathway to chiral compounds and further functionalization.

Stereoselective Reduction to Secondary Alcohols

The reduction of the ketone can be achieved with high stereoselectivity to produce chiral secondary alcohols. This has been demonstrated for structurally similar ketones. For instance, the asymmetric bioreduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol has been achieved with high enantiomeric excess using biocatalysts like Lactobacillus paracasei BD71. researchgate.net Similarly, the catalytic Meerwein-Pondorf-Verley (MPV) reduction of 4'-methoxypropiophenone (B29531) to the corresponding alcohol has been reported with high yield and selectivity using bifunctional polymeric nanocatalysts. mdpi.com Chiral boron reagents are also effective for the stereoselective reduction of ketones to chiral alcohols. researchgate.net These findings suggest that this compound can be stereoselectively reduced to the corresponding chiral alcohol, 4-(2,4-Dimethoxyphenyl)butan-2-ol, using appropriate chiral catalysts or biocatalysts.

Table 2: Examples of Stereoselective Reduction of Related Ketones

| Substrate | Catalyst/Biocatalyst | Product | Enantiomeric Excess (ee) / Yield | Reference |

| 4-Phenyl-2-butanone | Lactobacillus paracasei BD71 | (S)-4-Phenyl-2-butanol | >99% ee, 97% yield | researchgate.net |

| 4'-Methoxypropiophenone | PhP-Hf (1:1.5) polymeric nanocatalyst | 1-(4-Methoxyphenyl)propan-1-ol | 98.1% yield | mdpi.com |

| Racemic 2-substituted cyclopentanones | Candida antarctica lipase (B570770) B | Chiral lactones | High regio- and enantioselectivity | sigmaaldrich.com |

Hydrogenation Studies of the Aromatic Ring

Catalytic hydrogenation of molecules containing both a ketone and an aromatic ring often leads to a competition between the reduction of these two functionalities. Studies on the hydrogenation of 4-phenyl-2-butanone over platinum-based catalysts have shown that the selectivity is highly dependent on the solvent and the catalyst support. qub.ac.ukresearchgate.netepa.gov For example, using a Pt/TiO₂ catalyst, alkane solvents favored the hydrogenation of the aromatic ring, while aromatic and alcohol solvents led to the preferential hydrogenation of the carbonyl group. qub.ac.uk This suggests that by carefully selecting the reaction conditions, it is possible to selectively hydrogenate either the ketone or the aromatic ring of this compound. The hydrogenation of the aromatic ring would yield 4-(2,4-dimethoxycyclohexyl)butan-2-one.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The 2,4-dimethoxyphenyl group in the target molecule is an activated aromatic system, making it prone to electrophilic substitution reactions. The methoxy groups are ortho, para-directing and strongly activating. libretexts.org In a disubstituted benzene (B151609) ring, the directing effect of the most activating substituent generally dominates. masterorganicchemistry.com In the case of this compound, both methoxy groups are strongly activating. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy groups that are not already substituted. The bulky butanone side chain might also exert a steric influence on the position of substitution.

Nucleophilic aromatic substitution on the 2,4-dimethoxyphenyl ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. A study on 2,4-dimethoxynitrobenzene showed that nucleophilic substitution of a methoxy group can occur, with a preference for the ortho position relative to the activating nitro group. nih.gov In the absence of such an activating group in this compound, nucleophilic aromatic substitution is not expected to be a facile reaction.

Functionalization and Derivatization of the Butanone Chain and Aromatic Substituents

The chemical architecture of this compound offers multiple sites for synthetic modification, enabling the generation of a diverse array of derivatives. Both the butanone side chain and the dimethoxy-substituted aromatic ring can undergo a variety of chemical transformations. These modifications are crucial for exploring the structure-activity relationships of this compound in various chemical and biological contexts.

The reactivity of the butanone chain is primarily centered around the carbonyl group and the adjacent α- and β-carbons. The carbonyl moiety can undergo nucleophilic addition and reduction, while the α-protons exhibit acidity, allowing for enolate formation and subsequent alkylation or acylation.

The 2,4-dimethoxy substituted phenyl ring is an electron-rich aromatic system, predisposing it to electrophilic aromatic substitution reactions. The methoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. However, the existing substitution pattern influences the regioselectivity of further reactions. Additionally, the ether linkages of the methoxy groups themselves can be targets for cleavage under specific reaction conditions.

Reactions of the Butanone Chain

The butanone side chain is a versatile handle for introducing structural diversity. Key transformations include reduction of the ketone, oxidation, and reactions involving the enolate intermediate.

Reduction of the Carbonyl Group

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 4-(2,4-dimethoxyphenyl)butan-2-ol. This transformation is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol. libretexts.orgkhanacademy.org For more reactive reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be employed. libretexts.orgkhanacademy.org

It is important to note that in the synthesis of this compound from its α,β-unsaturated precursor, 4-(2,4-dimethoxyphenyl)-3-buten-2-one, chemoselective reduction of the carbon-carbon double bond is desired without affecting the carbonyl group. While sodium borohydride can be used for this under controlled conditions, with a reported yield of 89%, there is a risk of over-reduction to the alcohol (less than 5%). organic-chemistry.org Alternative methods, such as using diisobutylaluminum hydride (DIBAL-H) at low temperatures or a metal-free approach with in situ generated benzene selenol, have been developed to achieve high yields of the saturated ketone while preserving the carbonyl functionality. organic-chemistry.org

Table 1: Selected Reagents for the Reduction of Ketones to Secondary Alcohols

| Reagent | Typical Solvents | Comments |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Mild and selective, safe to handle. libretexts.orgkhanacademy.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Highly reactive, reduces a wide range of carbonyl compounds; reacts violently with water. libretexts.orgkhanacademy.org |

Oxidation of the Ketone

The Baeyer-Villiger oxidation provides a pathway to convert ketones into esters. organic-chemistry.orgwikipedia.orgnih.gov In the case of this compound, this reaction would involve the insertion of an oxygen atom adjacent to the carbonyl group, potentially yielding two possible ester products: 2,4-dimethoxyphenylethyl acetate (B1210297) or methyl 2-(2,4-dimethoxyphenyl)propanoate. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. Generally, groups that can better stabilize a positive charge are more likely to migrate. organic-chemistry.org The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the competition would be between the migration of the methyl group and the 2,4-dimethoxyphenylethyl group.

Common reagents for this transformation include peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid. nih.govsigmaaldrich.com Hydrogen peroxide in the presence of a Lewis acid can also be utilized. nih.gov

Reactions via Enolate Intermediates

The α-protons adjacent to the carbonyl group in this compound can be abstracted by a strong base to form an enolate. This nucleophilic enolate can then react with various electrophiles, most notably in alkylation reactions. lumenlearning.comlibretexts.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the kinetic enolate. lumenlearning.com Weaker bases such as sodium ethoxide may lead to the formation of the thermodynamic enolate and can result in side reactions. lumenlearning.com The resulting enolate can undergo SN2 reaction with primary or secondary alkyl halides to introduce a new alkyl group at the α-position. lumenlearning.comlibretexts.org

Functionalization of the Aromatic Ring and Substituents

The electron-rich nature of the 2,4-dimethoxyphenyl ring dictates its reactivity towards electrophiles.

Electrophilic Aromatic Substitution

The two methoxy groups on the aromatic ring are ortho-, para-directing and strongly activating. masterorganicchemistry.com This makes the ring highly susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com The positions open for substitution are C3, C5, and C6. The C6 position is para to the C2-methoxy group and ortho to the butanone-substituted C1 position. The C3 position is ortho to both the C2 and C4 methoxy groups, while the C5 position is ortho to the C4-methoxy group and meta to the C2-methoxy group. The directing effects of the two methoxy groups and the steric hindrance from the existing substituents will influence the regiochemical outcome of these reactions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group onto the aromatic ring. |

| Bromination | Br₂, FeBr₃ | Introduction of a bromine (-Br) atom onto the aromatic ring. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl group onto the aromatic ring. |

Modification of Methoxy Groups

The methoxy groups can be cleaved to the corresponding hydroxyl groups under certain conditions. This demethylation can sometimes be an unintended side reaction. For instance, in the reduction of the precursor 4-(2,4-dimethoxyphenyl)-3-buten-2-one, a method using benzene selenol was noted to be advantageous as it avoided the demethylation that can occur with other methods. organic-chemistry.org

Structure Activity Relationship Sar Investigations and Analogue Design Strategies

Systematic Analysis of the Influence of Dimethoxy Substitution Patterns on Molecular Interactions

The substitution pattern of the methoxy (B1213986) groups on the phenyl ring is a critical determinant of the molecule's intermolecular interactions and, consequently, its physical and biological properties. While direct studies on 4-(2,4-Dimethoxyphenyl)butan-2-one are limited, the principles can be understood by examining related chemical systems. For instance, research on benzothienobenzothiophene (BTBT) derivatives has shown that the substitution pattern of methoxy groups significantly alters molecular packing in the crystalline state. rsc.org A tetramethoxy derivative exhibits a different arrangement compared to a dimethoxy derivative, leading to drastic differences in charge transport properties. rsc.org

This principle holds true for phenyl-containing compounds. The specific placement of the two methoxy groups at the 2- and 4-positions on the phenyl ring of the target compound dictates the electron density distribution and steric environment of the molecule. This can be contrasted with other isomers, such as 4-(3,4-dimethoxyphenyl)butan-2-one (B3147733), where the methoxy groups are adjacent. nih.gov The 2,4-substitution pattern influences how the molecule can interact with biological targets, such as receptor binding sites or enzyme active sites. Studies on 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues have similarly demonstrated that the nature and position of substituents are crucial for their affinity at serotonin (B10506) receptors. nih.gov The lipophilicity and electronic character of these substituents play a direct role in binding. nih.gov

Varying the substitution pattern, as seen in different isomers of thiopyridone, can stabilize or destabilize key electronic intermediates, thereby altering the rates of processes like intersystem crossing. chemrxiv.org This highlights that the specific 2,4-dimethoxy arrangement is not arbitrary but a key feature defining the molecule's electronic and interactive potential.

Table 1: Comparison of Phenylbutan-2-one Analogues with Different Methoxy Substitution Patterns

| Compound Name | Substitution Pattern | Key Structural Difference | Potential Influence on Interactions |

| This compound | 2,4-Dimethoxy | Methoxy groups at ortho and para positions. | Influences steric hindrance near the linker chain and modulates electron density across the ring. |

| 4-(3,4-Dimethoxyphenyl)butan-2-one nih.gov | 3,4-Dimethoxy | Adjacent methoxy groups. | Creates a more localized electron-rich region on one side of the phenyl ring. |

| 4-(4-Methoxyphenyl)-2-butanone (B1665111) (Raspberry Ketone Methyl Ether) nist.govfoodb.ca | 4-Methoxy | Single para-methoxy group. | Reduced electron-donating capacity and steric profile compared to dimethoxy analogues. |

| Zingerone (B1684294) (4-(4-Hydroxy-3-methoxyphenyl)butan-2-one) nist.gov | 4-Hydroxy, 3-Methoxy | A hydroxyl group introduces hydrogen bonding capability. | Significantly alters polarity and potential for hydrogen bond donor/acceptor interactions. |

Elucidation of the Impact of Butanone Chain Modifications on Chemical and Mechanistic Biological Profiles

The butanone side chain is a versatile structural element that significantly contributes to the chemical reactivity and biological profile of the parent molecule. Modifications to this chain can profoundly alter the compound's properties.

One of the most fundamental modifications is the hydrogenation of the ketone at the C2 position to a secondary alcohol, yielding 4-(2,4-dimethoxyphenyl)butan-2-ol. Studies on the hydrogenation of the related compound 4-phenyl-2-butanone demonstrate that this conversion is readily achievable and that the choice of solvent and catalyst can influence reaction rates and selectivity. researchgate.net This transformation from a planar carbonyl group to a tetrahedral hydroxyl group introduces a new chiral center, changes the molecule's polarity, and provides a hydrogen bond donor, all of which can dramatically affect biological interactions.

The carbonyl carbon itself is a key reactive site. Computational studies on raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one) reveal a propensity for nucleophilic attack at the carbonyl carbon, which is consistent with its observed metabolite profile. nih.gov This inherent reactivity means the butanone chain can be a handle for synthetic elaboration. For example, the related compound 4,4-dimethoxy-2-butanone (B155242) has been used as a versatile 1,3-dielectrophilic building block to synthesize a range of other molecules, including substituted naphthalenes and pyrimidines. crimsonpublishers.comsigmaaldrich.com This highlights the synthetic utility of the butanone moiety for creating derivatives with potentially new biological activities. crimsonpublishers.com

Table 2: Potential Modifications of the Butanone Chain and Their Mechanistic Implications

| Modification Type | Example of Modified Structure | Expected Impact on Chemical/Biological Profile |

| Ketone Reduction | 4-(2,4-Dimethoxyphenyl)butan-2-ol | Introduces a chiral center; increases polarity; adds hydrogen bonding capability; removes the electrophilic carbonyl carbon. |

| Chain Elongation/Shortening | 5-(2,4-Dimethoxyphenyl)pentan-2-one | Alters the distance and flexibility between the phenyl ring and the ketone, affecting how the molecule fits into a binding pocket. |

| Alkylation at C1 or C3 | 3-Methyl-4-(2,4-Dimethoxyphenyl)butan-2-one | Adds steric bulk, which can enhance selectivity for specific biological targets or hinder binding through steric clash. |

| Conversion to Heterocycle | 2-Amino-4-methylpyrimidine (from a precursor) crimsonpublishers.com | Fundamentally changes the scaffold, leading to entirely new classes of compounds with different therapeutic possibilities. |

Comprehensive Studies on Stereochemical Influences in Molecular Recognition and Reactivity

Stereochemistry plays a pivotal role in molecular recognition, as biological systems are inherently chiral. While this compound itself is achiral, the introduction of stereocenters through modification can lead to enantiomers with distinct biological activities.

A primary source of chirality arises from the reduction of the C2 ketone, as previously mentioned, which creates (R)- and (S)-enantiomers of 4-(2,4-Dimethoxyphenyl)butan-2-ol. Furthermore, stereocenters can be introduced at the C4 position. Research on the direct asymmetric aldol (B89426) reaction to synthesize (4R)-hydroxy-4-aryl-butan-2-ones has shown that high enantiomeric excess can be achieved. rsc.org This work underscores that stereoisomers of butanone derivatives can be selectively synthesized, allowing for the investigation of their differential effects. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, mechanisms of action, or metabolic fates.

Rational Design and Synthesis of Novel Analogues and Derivatives for Mechanistic Exploration

The rational design and synthesis of novel analogues are essential for exploring the full therapeutic potential of a chemical scaffold and for elucidating mechanisms of action. By using the core structure of this compound as a template, new derivatives can be created to probe specific interactions and optimize activity.

One common strategy is scaffold hopping, where the core structure is replaced by a different one that maintains similar spatial arrangements of key functional groups. For instance, the synthesis of novel 1,4-benzoxazine derivatives for anticancer applications was guided by SAR, which indicated that specific substitutions were beneficial for biological activity. nih.gov

Another approach involves the systematic introduction of different functional groups onto the existing scaffold. The design and synthesis of chalcone (B49325) derivatives based on a 1-(2,4,6-trimethoxyphenyl)butan-1-one (B14446163) scaffold—a close relative of the target compound—led to the discovery of potent antitumor agents. nih.gov This study involved creating multiple series of compounds by modifying different parts of the molecule to explore the chemical space and improve activity. nih.gov The synthesis of quinoxaline (B1680401) derivatives from 4,4-dimethoxy-butan-2-one further illustrates how the butanone structure can serve as a starting point for generating diverse heterocyclic compounds with potential anti-inflammatory and antioxidant properties. researchgate.net

These approaches, grounded in an understanding of SAR, allow for the methodical exploration of how structural changes impact function, paving the way for the development of more potent and selective agents.

Table 3: Strategies for Analogue Design and Mechanistic Exploration

| Design Strategy | Example Application | Goal of Modification |

| Substituent Modification | Synthesizing analogues with different groups (e.g., halogens, nitro groups) on the phenyl ring. | To probe the electronic and steric requirements of a biological target and improve binding affinity or selectivity. nih.gov |

| Scaffold Hopping | Replacing the phenylbutan-2-one core with a benzoxazine (B1645224) or quinoxaline scaffold. nih.govresearchgate.net | To discover novel chemical classes with improved properties while retaining key pharmacophoric features. |

| Bioisosteric Replacement | Replacing a methoxy group with an isosteric group like ethyl or thiomethyl. | To fine-tune physicochemical properties such as solubility, metabolism, and target engagement. |

| Hybridization | Combining the butanone pharmacophore with another known active scaffold, such as a chalcone. nih.gov | To create multi-target ligands or compounds with enhanced potency through synergistic interactions. |

Mechanistic Investigations of Biological Activities of 4 2,4 Dimethoxyphenyl Butan 2 One and Its Derivatives

Elucidation of Anti-Parasitic Activity Mechanisms in Model Organisms (e.g., Trypanosoma cruzi in vitro)

The anti-parasitic activity of 4-(2,4-dimethoxyphenyl)butan-2-one and its analogs has been a key area of investigation, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that the trypanocidal effects of these compounds are multifaceted. One of the primary mechanisms involves the disruption of the parasite's oxidative metabolism. This can occur through direct action on the mitochondria or by inhibiting crucial enzymes within the parasite's antioxidant defense system, such as trypanothione (B104310) reductase. researchgate.net

Furthermore, some derivatives have been shown to interfere with the synthesis of ergosterol (B1671047), a vital component of the parasite's plasma membrane that is analogous to cholesterol in mammals. researchgate.netnih.gov By inhibiting ergosterol biosynthesis, these compounds compromise the integrity and function of the parasite's cell membrane, leading to cell death. researchgate.net Another proposed mechanism of action for related compounds involves interaction with the parasite's DNA, leading to its fragmentation and subsequent cell death. researchgate.net

Studies on various derivatives have demonstrated significant activity against different life cycle stages of T. cruzi. For instance, a tetramethoxy derivative of a related compound, diveratralacetone, showed potent activity against the amastigote forms of multiple T. cruzi strains with IC50 values below 10 μM. nih.gov The presence and position of methoxy (B1213986) groups on the aromatic rings appear to be crucial for this anti-parasitic activity. nih.gov

Analysis of Melanogenesis Modulation Pathways in Cellular Systems (e.g., Tyrosinase Expression Upregulation via USF1 in B16F10 melanoma cells)

The modulation of melanogenesis, the process of melanin (B1238610) production, by this compound and its derivatives has been explored in cellular systems like B16F10 melanoma cells. The primary target in this pathway is often the enzyme tyrosinase, which plays a rate-limiting role in melanin synthesis. nih.govnih.gov

Some derivatives of this chemical class act as tyrosinase inhibitors. For example, certain thiophene (B33073) chalcone (B49325) derivatives have shown strong competitive inhibition of mushroom tyrosinase. nih.gov The inhibitory mechanism involves direct binding to the active site of the tyrosinase enzyme, as supported by enzyme kinetics and molecular docking studies. nih.gov This inhibition leads to a dose-dependent decrease in both melanin content and cellular tyrosinase activity in B16F10 cells. nih.gov

Conversely, other related compounds have been found to inhibit melanogenesis by affecting the signaling pathways that regulate tyrosinase expression. For instance, some molecules can suppress the phosphorylation of CREB (cAMP response element-binding protein), a key transcription factor in melanogenesis, which is activated by α-melanocyte-stimulating hormone (α-MSH). nih.gov This suppression, in turn, reduces the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1), ultimately leading to decreased melanin production. nih.gov

Mechanistic Studies of Antioxidant Action via Radical Scavenging and Redox Modulation

The antioxidant properties of this compound and its derivatives are attributed to their ability to scavenge free radicals and modulate cellular redox states. These compounds often contain phenolic hydroxyl groups which are key to their antioxidant activity.

Derivatives of the related compound 4-nerolidylcatechol (B1236061) have demonstrated significant radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov The antioxidant capacity of these compounds is often comparable to that of well-known antioxidants like BHA (butylated hydroxyanisole) and BHT (butylated hydroxytoluene). nih.gov

Investigation of Anti-Inflammatory Modulatory Pathways in Cell Culture Models

The anti-inflammatory effects of this compound and its derivatives have been investigated in various cell culture models. These compounds have been shown to modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

One of the primary mechanisms of anti-inflammatory action is the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, key mediators of inflammation. nih.gov For instance, a derivative, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, has been shown to inhibit prostaglandin (B15479496) biosynthesis in a carrageenin-induced rat pleurisy model. nih.gov This inhibition of prostaglandin synthesis contributes to its anti-inflammatory and analgesic effects. nih.gov

Furthermore, some derivatives have been found to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and others in response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.com The compound 4-(phenylsulfanyl)butan-2-one (4-PSB-2) has been shown to reduce the expression of TNF-α, COX-2, and iNOS, thereby attenuating the inflammatory response. nih.gov Some methoxyphenolic compounds exert their anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. nih.gov This induction of HO-1 is often mediated by the activation of the Nrf2 transcription factor. nih.gov

Enzyme and Receptor Binding Studies (e.g., Acetylcholinesterase, Serotonin (B10506) Receptors)

The interaction of this compound derivatives with specific enzymes and receptors has been a subject of study, revealing potential therapeutic applications.

In the context of neurodegenerative diseases, derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can increase cholinergic activity in the brain, which is a therapeutic strategy for Alzheimer's disease. Kinetic studies of related compounds, such as E2020, have shown a mixed-type inhibition of AChE, indicating that they can bind to both the free enzyme and the acetyl-enzyme complex. nih.gov

Furthermore, derivatives of the structurally related 1-(2,5-dimethoxyphenyl)-2-aminopropane have been shown to possess significant affinity for serotonin (5-HT) receptors, particularly the 5-HT2A subtype. nih.gov The binding affinity of these compounds to serotonin receptors is influenced by the substituents at the 4-position of the phenyl ring. nih.gov The interaction with these receptors is believed to be responsible for the behavioral effects observed with these compounds. nih.gov The 5-HT2 receptor family is involved in a wide range of physiological and pathological processes, making ligands that target these receptors of great interest for drug development. nih.gov

Comprehensive Studies on Cellular Pathway Modulation in In Vitro Biological Models

Comprehensive in vitro studies have revealed that this compound and its derivatives can modulate a wide array of cellular pathways, contributing to their diverse biological activities.

In the context of their anti-parasitic action against Trypanosoma cruzi, these compounds have been shown to affect multiple pathways essential for parasite survival. As previously mentioned, these include the disruption of oxidative metabolism and the inhibition of ergosterol biosynthesis. researchgate.net The ability of these compounds to target multiple pathways simultaneously may contribute to their efficacy and reduce the likelihood of resistance development.

In cancer research, related compounds have been shown to modulate signaling pathways involved in cell proliferation and survival. For example, some chalcone derivatives have been found to induce the expression of the protective enzyme heme oxygenase-1 (HO-1) and the antioxidant enzyme superoxide (B77818) dismutase-1 (SOD-1), while reducing the expression of pro-inflammatory enzymes like COX-2 and iNOS. nih.gov This modulation of cellular pathways can lead to anti-inflammatory and cytoprotective effects.

Furthermore, studies on derivatives like N-(4-methoxyphenyl)pentanamide, a simplified analog of albendazole, suggest that their anthelmintic properties may stem from their ability to bind to tubulin, thereby disrupting microtubule formation in parasites. nih.gov This disruption of the cytoskeleton is a well-established mechanism for many anti-parasitic drugs. nih.gov

The following table summarizes the key biological activities and the corresponding cellular pathways modulated by this compound and its derivatives, as discussed in this article.

| Biological Activity | Modulated Cellular Pathway/Mechanism | Model System |

| Anti-Parasitic | Disruption of oxidative metabolism, Inhibition of ergosterol biosynthesis, DNA interaction. researchgate.netnih.gov | Trypanosoma cruzi in vitro researchgate.net |

| Melanogenesis Modulation | Inhibition of tyrosinase, Suppression of CREB phosphorylation and subsequent downregulation of MITF, tyrosinase, and TRP-1. nih.govnih.gov | B16F10 melanoma cells nih.govnih.gov |

| Antioxidant | Radical scavenging, Modulation of NADPH oxidase and mitochondrial enzymes. nih.govmdpi.comnih.gov | In vitro assays (DPPH, ABTS), Cellular models nih.govnih.gov |

| Anti-Inflammatory | Inhibition of prostaglandin biosynthesis (COX pathway), Reduction of pro-inflammatory cytokine expression (TNF-α, IL-6), Induction of heme oxygenase-1 (HO-1). mdpi.comnih.govnih.gov | Cell culture models nih.govnih.gov |

| Enzyme/Receptor Binding | Inhibition of acetylcholinesterase, Binding to serotonin receptors (5-HT2A). nih.govnih.gov | In vitro enzyme assays, Receptor binding studies nih.govnih.gov |

| Cellular Pathway Modulation | Disruption of microtubule formation (tubulin binding). nih.gov | In vitro biological models nih.gov |

Theoretical and Computational Chemistry Studies on 4 2,4 Dimethoxyphenyl Butan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for predicting the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic properties.

A critical component of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. chemicalbook.comresearchgate.net A smaller gap generally suggests higher reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. evitachem.com By simulating these movements, researchers can gain insights into the conformational flexibility of a molecule—how its shape changes and which conformations are most stable. evitachem.com

For 4-(2,4-Dimethoxyphenyl)butan-2-one, MD simulations would be invaluable for understanding how the butanone side chain can rotate and fold in relation to the dimethoxyphenyl ring. This information is crucial for predicting how the molecule might interact with biological targets, such as receptors or enzymes. The simulations can reveal stable conformations, the energy barriers between them, and how the molecule behaves in different environments, like in a solvent or near a biological membrane. evitachem.com A review of the literature did not yield any studies that have performed MD simulations on this compound.

Mechanistic Insights into Reaction Pathways through Transition State Analysis

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. A key aspect of this is the identification and characterization of transition states—the highest energy point along the reaction coordinate.

The structure and energy of the transition state determine the activation energy of a reaction, which in turn governs the reaction rate. For this compound, this type of analysis could be used to predict its behavior in various chemical transformations, such as reduction of the ketone or electrophilic substitution on the aromatic ring. For instance, studies on the hydrogenation of the related compound 4-phenyl-2-butanone have utilized kinetic modeling to understand reaction selectivity. nih.gov However, no specific transition state analyses for reactions involving this compound have been published.

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analyses are used to predict the reactive sites of a molecule. nist.gov An MESP map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

FMO analysis, which examines the HOMO and LUMO, complements MESP. The HOMO distribution highlights the regions from which electrons are most likely to be donated (nucleophilic sites), whereas the LUMO distribution shows where electrons are most likely to be accepted (electrophilic sites). chemicalbook.com

For this compound, an MESP/FMO analysis would likely identify the carbonyl oxygen as a site of negative potential (a hydrogen bond acceptor) and the carbonyl carbon as a site of positive potential (a nucleophilic attack site). The aromatic ring would also exhibit regions of distinct reactivity. No studies containing MESP or FMO maps for this specific molecule are currently available.

Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

This technique would provide a detailed understanding of how molecules of this compound pack in the solid state, which is fundamental to understanding its physical properties like melting point and solubility. To perform this analysis, a crystal structure of the compound, typically obtained via X-ray crystallography, is required. At present, neither a crystal structure nor a corresponding Hirshfeld surface analysis for this compound has been reported in the scientific literature.

Analytical Chemistry and Characterization Techniques for 4 2,4 Dimethoxyphenyl Butan 2 One

Advanced Spectroscopic Characterization Methodologies

The definitive identification and structural confirmation of 4-(2,4-dimethoxyphenyl)butan-2-one rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound. While specific data for this compound is not extensively published, the expected spectral characteristics can be inferred from closely related isomers and analogous structures.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the butanone chain. The splitting patterns and coupling constants would confirm the substitution pattern on the phenyl ring and the connectivity of the butyl chain. Similarly, the ¹³C NMR spectrum would provide the exact count of carbon atoms and their chemical environment, with characteristic shifts for the carbonyl carbon, aromatic carbons, and methoxy carbons.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: FT-IR spectroscopy is crucial for identifying the functional groups present in the molecule. A prominent absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. docbrown.info Other significant peaks would include those corresponding to the C-O stretching of the methoxy groups and the C-H stretching of the aromatic and aliphatic parts of the molecule. researchgate.netnist.gov

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is determined by the electronic transitions within the molecule. The presence of the substituted aromatic ring would result in characteristic absorption bands, providing information about the chromophoric system.

High-Resolution Mass Spectrometry (HRMS): HRMS is vital for determining the elemental composition of the molecule with high accuracy. It provides the exact mass of the molecular ion, which for this compound (C₁₂H₁₆O₃) is 208.1099 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum offers further structural information, helping to confirm the arrangement of the atoms. For instance, fragmentation of the related compound 4-(4-methoxyphenyl)-2-butanone (B1665111) shows a characteristic base peak corresponding to the methoxybenzyl fragment. nih.gov

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals/Features | Reference Data from Isomers/Analogs |

|---|---|---|

| ¹H NMR | Signals for aromatic protons (specific splitting for 2,4-substitution), two distinct methoxy group singlets, signals for CH₂-CH₂-C=O protons. | ¹H NMR data for 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828) shows characteristic peaks for the butanone chain and aromatic protons. chegg.com |

| ¹³C NMR | Peak for carbonyl carbon (~208 ppm), peaks for aromatic carbons (including two for methoxy-substituted carbons), two distinct methoxy carbon peaks, peaks for aliphatic carbons. | ¹³C NMR data is available for the related compound 4-(4-methoxyphenyl)-2-butanone. chemicalbook.com |

| FT-IR (cm⁻¹) | Strong C=O stretch (~1715 cm⁻¹), C-O stretches for ether groups, aromatic C-H and C=C stretches. | The IR spectrum of butanone shows a prominent C=O stretch between 1700-1725 cm⁻¹. docbrown.info Zingerone (B1684294), a similar structure, also displays characteristic IR bands. nist.gov |

| HRMS (m/z) | Precise molecular ion peak [M]⁺ at ~208.1099. Characteristic fragmentation pattern. | The molecular weight for the isomer 4-(3,4-dimethoxyphenyl)butan-2-one (B3147733) is 208.25 g/mol, with documented GC-MS spectra. nih.govnist.gov |

Development and Optimization of Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the separation and quantification of this compound from mixtures, such as reaction products or biological samples. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of moderately polar compounds like this compound. A reversed-phase method, likely using a C18 column, would be a suitable starting point. sielc.comsielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Optimization would involve adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal separation from potential impurities. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. For more complex matrices, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance detection sensitivity and selectivity. researchgate.netlongdom.org

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is another powerful tool for the analysis of this compound. The gas chromatograph separates the compound from other volatile components in the sample before it enters the mass spectrometer for detection and identification. nih.govnih.govnih.gov The retention time in the GC column is a characteristic property, while the mass spectrum provides a "fingerprint" for confirmation. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing samples in complex matrices where co-eluting peaks might interfere with UV detection. longdom.orghpst.cz Negative ion mode electrospray ionization (ESI) has been shown to be effective for the analysis of related carbonyl compounds. longdom.org

Interactive Data Table: Chromatographic Methodologies for Ketone Analysis

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection Method | Key Considerations |

|---|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18, Newcrom R1) sielc.com | Acetonitrile/Water or Methanol/Water gradient sielc.comsielc.com | UV-Vis (Diode Array Detector) | Method is scalable for preparative separation. sielc.com Derivatization can improve sensitivity. researchgate.net |

| GC-MS | Capillary column (e.g., HP-FFAP) researchgate.net | Helium | Electron Ionization (EI) Mass Spectrometry | Provides characteristic retention times and mass spectra for identification. nih.govnih.govnih.gov |

| LC-MS | Reversed-phase (e.g., C18) hpst.cz | Acetonitrile/Water with formic or acetic acid sielc.comhpst.cz | ESI-MS/MS | High sensitivity and selectivity for complex matrices. hpst.cz Applicable to environmental and biological samples. longdom.org |

Comprehensive Method Validation Studies in Complex Biological and Environmental Matrices

A validated method would need to demonstrate acceptable performance in terms of:

Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For instance, LC-MS methods for similar compounds in drinking water have achieved LODs in the parts-per-trillion range. hpst.cz

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Matrix Effects: The influence of other components in the sample matrix on the ionization and measurement of the analyte, particularly important in LC-MS. hpst.cz

Studies on related ketones have shown that acetone (B3395972) levels in wastewater can be successfully analyzed using a validated LC-MS method following derivatization, with concentrations ranging from 2.1 mg/L to 135.0 mg/L. longdom.org Such a validated approach would be essential for any quantitative studies involving this compound in complex matrices.

Occurrence in Natural Systems and Elucidation of Biogenetic Pathways

Isolation and Definitive Identification of 4-(2,4-Dimethoxyphenyl)butan-2-one from Botanical Sources

While the direct isolation of this compound from a botanical source has not been definitively documented in readily available scientific literature, a significant body of research points to its likely existence in nature, particularly within the Zingiberaceae family. This family of plants, which includes ginger (Zingiber officinale) and plai (Zingiber cassumunar), is a rich source of a diverse array of phenylbutanoids.

Research on Zingiber cassumunar has led to the isolation and identification of numerous phenylbutanoids, some of which bear a striking structural resemblance to this compound. For instance, studies have successfully isolated phenylbutanoids with dimethoxy-substituted phenyl rings. nih.govnih.govnih.gov The presence of these related compounds strongly suggests that the enzymatic machinery necessary for the synthesis of this compound exists within these plants.

Furthermore, analysis of Alpinia flabellata, another member of the Zingiberaceae family, has resulted in the isolation of phenylbutanoid dimers containing a 2,4,5-trimethoxy substitution pattern. nih.gov This discovery of a 2,4-dimethoxy arrangement on a phenylbutanoid skeleton within this plant family provides compelling circumstantial evidence for the potential natural occurrence of this compound.

A study on Zingiber officinale (ginger) identified a closely related compound, Butan-2-one, 4-(3-hydroxy-2-methoxyphenyl), through GC-MS analysis. researchgate.net This compound differs only by a hydroxyl group at position 3 and a methoxy (B1213986) group at position 2 of the phenyl ring, further highlighting the biosynthetic capacity of this plant genus to produce structurally similar phenylbutanones.

The table below summarizes key phenylbutanoids isolated from the Zingiberaceae family, underscoring the structural diversity and the prevalence of methoxy-substituted compounds.

| Compound Name | Botanical Source | Reference |

| (E)-1-(3,4-dimethoxyphenyl)buta-1,3-diene | Zingiber cassumunar | nih.gov |

| (E)-1-(2,4,5-trimethoxyphenyl)buta-1,3-diene | Zingiber cassumunar | nih.gov |

| (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | Zingiber cassumunar | nih.govnih.gov |

| (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl acetate (B1210297) | Zingiber cassumunar | nih.govnih.gov |

| cis-1-(2,4,5-trimethoxy-E-styryl)-2-(2,4,5-trimethoxy-Z-styryl)cyclobutane | Alpinia flabellata | nih.gov |

| trans-1-(2,4,5-trimethoxy-E-styryl)-2-(2,4,5-trimethoxy-Z-styryl)cyclobutane | Alpinia flabellata | nih.gov |

| 1,2-bis(2,4,5-trimethoxy-Z-styryl)cyclobutane | Alpinia flabellata | nih.gov |

| Butan-2-one, 4-(3-hydroxy-2-methoxyphenyl) | Zingiber officinale | researchgate.net |

Investigation of Biosynthetic Pathways for Related Phenylbutanoid Structures

The biosynthesis of phenylbutanoids is intrinsically linked to the broader phenylpropanoid pathway, a fundamental metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites. nih.gov This pathway commences with the amino acid phenylalanine.

The general steps involved in the biosynthesis of phenylbutanoid structures are as follows:

Deamination of Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the removal of an amino group from phenylalanine to produce cinnamic acid.

Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, to yield p-coumaric acid.

Activation: The resulting p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA, a central intermediate.

From p-coumaroyl-CoA, the pathway diverges to form various classes of compounds. For the formation of phenylbutanones, a key step involves the extension of the side chain. This is thought to occur through the action of a polyketide synthase (PKS) or a related enzyme that catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA units, followed by decarboxylation and reduction steps to form the four-carbon butanone side chain.

Subsequent modifications, such as hydroxylations and methylations, on the phenyl ring are carried out by specific enzymes like hydroxylases and O-methyltransferases (OMTs). These enzymes are responsible for the specific substitution patterns observed in the naturally occurring phenylbutanoids. For instance, the formation of the 2,4-dimethoxy pattern in the target compound would require the action of specific OMTs that transfer methyl groups to the hydroxylated phenyl ring at these precise positions.

Identification and Role of Biogenetic Precursors and Metabolic Intermediates in non-human systems

The primary biogenetic precursor for all phenylpropanoids, including this compound, in plants is the aromatic amino acid phenylalanine . Phenylalanine is, in turn, derived from the shikimate pathway, a central metabolic route for the biosynthesis of aromatic compounds in plants and microorganisms.

Following the initial conversion of phenylalanine, a series of metabolic intermediates are formed. The key intermediates in the formation of the phenylbutanoid skeleton include:

Cinnamic acid: Formed directly from phenylalanine.

p-Coumaric acid: A hydroxylated derivative of cinnamic acid.

p-Coumaroyl-CoA: The activated thioester of p-coumaric acid, which serves as the direct precursor for chain extension.

The subsequent intermediates leading to the specific butan-2-one structure are less definitively characterized but are proposed to involve a diketide intermediate formed from the condensation of p-coumaroyl-CoA and malonyl-CoA. This intermediate would then undergo reduction and decarboxylation.

The final steps in the biosynthesis of this compound would involve the specific modification of the phenyl ring. This would likely proceed through a series of hydroxylation and methylation reactions. For example, a hydroxylated phenylbutanoid precursor would be sequentially methylated by specific O-methyltransferases (OMTs) using S-adenosyl methionine (SAM) as a methyl donor to yield the final 2,4-dimethoxy substitution pattern. The exact sequence and timing of these hydroxylation and methylation steps can vary and contribute to the diversity of phenylbutanoids found in nature.

Advanced Applications in Chemical Research and Specialty Industries

Role as a Versatile Chemical Intermediate in Complex Organic Molecule Synthesis

The structure of 4-(2,4-Dimethoxyphenyl)butan-2-one makes it an exceptionally useful intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents. The presence of both a ketone functional group and an activated aromatic ring allows for a variety of chemical transformations.

One of the most significant applications is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in a wide range of bioactive molecules and natural products. researchgate.net The butanone moiety of this compound can be readily oxidized to a 1,2-dicarbonyl compound, which can then undergo a condensation reaction with ortho-phenylenediamines to form the quinoxaline ring system. This method provides a straightforward route to novel, substituted quinoxalines that are of high interest in medicinal chemistry due to their broad spectrum of biological activities. researchgate.netnih.gov

The versatility of the quinoxaline scaffold is demonstrated by the diverse pharmacological properties exhibited by its derivatives, as detailed in the table below.

| Quinoxaline Derivative Type | Associated Biological Activities |

| 2,3-Disubstituted Aryl Quinoxalines | Antimicrobial, Anti-inflammatory, Antioxidant researchgate.net |

| Quinoxaline 1,4-di-N-oxides | Antibacterial, Anticancer, Antimalarial, Antiprotozoal researchgate.netnih.gov |

| Pyrrolo[1,2-a]quinoxalines | Anticancer, Antiviral clockss.org |

| Fused Tetracyclic Quinoxalines | Neuropsychiatric Drug Intermediates (e.g., for Lumateperone) beilstein-journals.org |

Furthermore, the reactivity of the butanone structure is analogous to that of building blocks like 4,4-dimethoxy-2-butanone (B155242), which serves as a 1,3-dielectrophilic synthon. crimsonpublishers.comcrimsonpublishers.com This suggests that this compound holds potential for synthesizing other heterocyclic systems, such as pyrimidines and pyrazoles, by reacting with guanidines or hydrazines, respectively. researchgate.netcrimsonpublishers.com This adaptability makes it a valuable precursor for generating a wide array of complex molecular architectures.

Exploration in Material Science and Specialty Chemical Development

While direct applications of this compound in material science are still an emerging area of research, its chemical nature suggests significant potential. The stability and reactivity of related phenylbutanones, such as 4-(4-Methoxyphenyl)-2-butanone (B1665111), are recognized as valuable for contributing to the development of new materials and chemicals. chemimpex.com

The 2,4-dimethoxy substitution on the phenyl ring makes it electron-rich, a characteristic that can be exploited in the synthesis of functional materials. This electron-rich aromatic core could serve as a monomer unit in the creation of novel polymers with specific electronic or optical properties. Potential pathways could involve polymerization reactions that leverage the reactivity of the aromatic ring or transformations of the ketone group to create polymerizable functionalities.

Moreover, its role as a stable intermediate makes it a candidate for the synthesis of specialty chemicals, including:

Dyes and Pigments: The chromophoric potential of the dimethoxyphenyl group could be enhanced through chemical modification to create organic dyes.

Agrochemicals: The quinoxaline derivatives synthesized from this butanone have applications as herbicides, insecticides, and fungicides. researchgate.net

Photochemicals: The substituted aromatic structure may be explored for creating compounds with specific light-absorbing or emitting properties for photochemical applications.

The development of these applications relies on further research to explore the reactivity of this compound in polymerization and functionalization reactions relevant to material science.

Utilization in Flavor and Fragrance Chemistry for Aroma Profile Modification

The flavor and fragrance industry continually seeks novel molecules to create unique and appealing sensory experiences. Substituted phenylbutanones are a well-established class of aroma compounds, and this compound is a promising candidate for aroma profile modification due to its structural similarity to known fragrance molecules.

Its isomers, for instance, have well-documented and commercially valuable aromatic properties. This strong precedent suggests that this compound would also possess a distinct and potentially desirable aroma profile, making it a target for synthetic fragrance chemistry. The specific placement of the two methoxy (B1213986) groups at the 2- and 4-positions is expected to produce a unique scent different from its isomers, offering a new note for perfumers to incorporate into complex fragrance compositions. chemimpex.comchemicalbook.comelsevierpure.comnist.gov

The table below compares the aroma profiles of closely related phenylbutanone isomers.

| Compound Name | Common Name(s) | CAS Number | Reported Aroma Profile |

| 4-(4-Methoxyphenyl)-2-butanone | Anisylacetone; Raspberry Ketone Methyl Ether | 104-20-1 | Intensely sweet, floral, fruity (cherry, raspberry), with woody, powdery, and vanilla-like notes. chemicalbook.comnist.gov |